molecular formula C11H13NO2 B14469230 Benzamide, 2-methoxy-N-2-propenyl- CAS No. 66897-24-3

Benzamide, 2-methoxy-N-2-propenyl-

Cat. No.: B14469230
CAS No.: 66897-24-3
M. Wt: 191.23 g/mol
InChI Key: OHTURBHELJKCQC-UHFFFAOYSA-N
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Description

Benzamide, 2-methoxy-N-2-propenyl- (CAS: Not explicitly listed in provided evidence) is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 2-position of the benzene ring and an N-allyl (2-propenyl) substituent on the amide nitrogen. The methoxy group likely enhances solubility and influences electronic properties, while the propenyl moiety may confer reactivity in polymerization or metal coordination (inferred from ).

Properties

CAS No.

66897-24-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO2/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

OHTURBHELJKCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Claisen Rearrangement-Mediated Synthesis

Double Allylation of 2-Hydroxy-3-Methoxy-Benzoic Acid

The foundational method, detailed in Patent KR100834387B1, begins with the double allylation of 2-hydroxy-3-methoxy-benzoic acid (Compound II) using allyl bromide (2–2.4 equivalents) and K₂CO₃ (2–2.4 equivalents) in polar solvents such as dichloromethane or acetonitrile. Heating under reflux for 6–10 hours facilitates the formation of 2-allyloxy-3-methoxy-benzoic acid allyl ester (Compound III). Suboptimal allyl bromide stoichiometry (<2 equivalents) results in incomplete conversion, while excess equivalents (>2.4) offer no yield improvement.

Claisen Rearrangement and Amidation

Compound III undergoes Claisen rearrangement at 120–220°C for 20–80 minutes, producing a rearranged intermediate. Subsequent reaction with allylamine (1–4 equivalents) at 80–140°C for 1–2 hours yields 2-methoxy-N-2-propenyl-benzamide . This method’s key advantage lies in its continuous process design, minimizing intermediate purification and achieving an 82% yield for analogous benzamides.

Table 1. Reaction Conditions for Claisen Rearrangement Pathway
Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%)
Double Allylation Allyl bromide, K₂CO₃ CH₂Cl₂/CH₃CN Reflux 6–10 82
Claisen Rearrangement Thermal activation Solvent-free 120–220 0.3–1.3 N/A
Amidation Allylamine Toluene 80–140 1–2 ~80*

*Estimated based on analogous reactions.

Direct Amidation via Carboxylic Acid Activation

Acid Chloride Aminolysis

A streamlined approach involves converting 2-methoxybenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride , followed by reaction with allylamine in the presence of a base (e.g., N,N-diisopropylethylamine ). Patent WO2012101648A1 reports similar conditions for sulfonamide synthesis, achieving 90.83% yield via reflux in toluene (125–130°C, 10 hours). Purification involves extraction with toluene, aqueous washes, and drying at 60–70°C.

Coupling Agent-Assisted Amidation

Alternative activation employs 2-chloro-N-methylpyridinium iodide or HATU to facilitate amide bond formation. For example, β-lactam synthesis in PMC10385824 uses this reagent with tripropylamine, achieving 16–55% yields. Applied to 2-methoxybenzoic acid, this method could bypass acid chloride handling, though yields may vary.

Reaction Optimization and Parameter Analysis

Solvent and Base Selection

  • Polar solvents (CH₂Cl₂, CH₃CN) enhance allylation kinetics, while toluene aids in high-temperature amidation.
  • Inorganic bases (K₂CO₃) favor allylation, whereas organic bases (DIPEA) optimize amidation.

Temperature and Time Dependencies

  • Claisen rearrangement requires precise thermal control (120–220°C) to avoid decomposition.
  • Amidation at >80°C ensures complete nucleophilic attack by allylamine.

Purification and Characterization

Workup Techniques

  • Filtration and solvent distillation under reduced pressure remove inorganic salts.
  • Extraction with toluene and aqueous washing eliminate unreacted amines.

Analytical Methods

  • HPLC (CHIRALPAK® AD column) confirms purity (>99%).
  • ¹H NMR characterizes allyl and methoxy protons (δ 4.91–5.06 for vinylic protons).

Comparative Evaluation of Methods

Table 2. Method Comparison for 2-Methoxy-N-2-Propenyl-Benzamide Synthesis
Method Advantages Limitations Yield (%) Scalability
Claisen Rearrangement High yield, continuous process feasibility Multi-step, high-temperature requirements 82 Industrial
Direct Amidation Simplicity, fewer steps Acid chloride handling hazards 90 Lab-scale
Electrochemical Novel, mild conditions Unproven for target compound ~50 Experimental

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 2-methoxy-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propenyl groups. Common reagents include halogens or nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, hydroxide ions, polar solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

Chemistry: Benzamide, 2-methoxy-N-2-propenyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine: Benzamide, 2-methoxy-N-2-propenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its derivatives are explored for their potential as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its unique chemical properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-N-2-propenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and propenyl groups play a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Methoxy vs.
  • Allyl vs. Ethyl Substituents : The N-allyl group in the target compound offers π-bond reactivity for cross-coupling or polymerization, unlike the inert ethyl group in Rip-B.
  • Directing Groups : Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the allyl group in the target compound could act as a directing group in metal-catalyzed reactions, though this remains speculative without experimental data.

Physicochemical Properties

  • Melting Points : Rip-B and Rip-D exhibit melting points near 90–96 °C, typical for crystalline benzamides with polar substituents. The target compound’s melting point is expected to be lower due to the allyl group’s reduced crystallinity.
  • NMR Shifts: The 2-methoxy group would produce a distinct downfield shift in ¹H NMR (~δ 3.8–4.0 ppm for -OCH₃) compared to Rip-D’s phenolic -OH (δ 5–6 ppm).

Research Implications and Gaps

  • Reactivity : The allyl group in the target compound warrants exploration in radical or transition-metal-catalyzed reactions, as seen in studies of N-benzyl-2-propynamide.
  • Regulatory Considerations: No toxicity or regulatory data are available for the target compound, unlike regulated analogs like benzathine benzylpenicillin.

Q & A

Q. Methodological Answer :

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For example, the methoxy group’s electron-donating effect increases electron density at the ortho position.
  • Molecular docking : Simulate interactions with biological targets (e.g., receptors) using software like AutoDock Vina.
  • SMILES/InChI-based tools : Generate 3D conformers with RDKit or Open Babel for virtual screening .

Advanced: How can researchers address challenges in characterizing labile intermediates during benzamide synthesis?

Q. Methodological Answer :

  • Stabilization techniques : Use protective groups (e.g., TIPSCl for hydroxyls) to prevent degradation of sensitive intermediates .
  • Low-temperature NMR : Collect spectra at –40°C to reduce signal broadening caused by dynamic processes.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of transient species with ppm-level accuracy .

Basic: What safety protocols are critical when handling 2-methoxy-N-2-propenyl-benzamide in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release .

Advanced: How can researchers leverage X-ray crystallography data to improve synthetic yield of benzamide derivatives?

Q. Methodological Answer :

  • Packing analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize crystals. Modify substituents to enhance these interactions.
  • Solvent selection : Choose solvents that mimic crystal lattice environments (e.g., methanol for H-bond-rich structures) .

Advanced: What strategies validate the purity of 2-methoxy-N-2-propenyl-benzamide in the absence of commercial standards?

Q. Methodological Answer :

  • Multi-technique approach :
    • HPLC-UV/HRMS : Compare retention times and isotopic patterns with synthetic references.
    • DSC/TGA : Assess thermal behavior; pure compounds exhibit sharp melting endotherms .
  • Spiking experiments : Add known impurities (e.g., unreacted starting material) and monitor via 13C^{13}C-NMR .

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